N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide
Description
N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at the 6- and 7-positions, a phenyl ring at position 3, and a 2-methoxyacetamide group. The thiazolo[3,2-a]pyrimidine scaffold is pharmacologically significant, with derivatives exhibiting antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 2-methoxyacetamide substituent may influence hydrogen-bonding interactions, affecting solubility and biological activity .
Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-11(2)18-17-20(16(10)22)14(9-24-17)12-5-4-6-13(7-12)19-15(21)8-23-3/h4-7,9H,8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFJGGMKRQDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method is the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide exerts its effects involves its interaction with specific molecular targets. The thiazolopyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and related thiazolo[3,2-a]pyrimidine derivatives:
Pharmacological and Physicochemical Properties
- Methyl vs.
- Amide vs. Ester Functional Groups: The 2-methoxyacetamide group in the target compound may exhibit stronger hydrogen-bonding capacity (as a donor and acceptor) than the ethyl carboxylate in ’s compound, improving solubility in polar solvents .
- Crystal Packing : The trimethoxybenzylidene group in ’s compound creates a dihedral angle of 80.94° with the thiazolo[3,2-a]pyrimidine ring, whereas the target compound’s planar acetamide group may adopt a different conformation, influencing crystal density and melting point .
Hydrogen-Bonding Patterns
- Target Compound : The 2-methoxyacetamide group can participate in bifurcated C–H···O interactions, similar to the C–H···O chains observed in ’s crystal structure .
- Compound 8 () : The triazole-thiol group may form S–H···N hydrogen bonds, a feature absent in the target compound due to its amide substituent .
Biological Activity
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core, which is recognized for its diverse biological activities. The synthesis typically involves the condensation of 2-methoxyacetic acid with a thiazolo[3,2-a]pyrimidine derivative, often under reflux conditions with suitable catalysts.
Synthetic Route
- Starting Materials : 2-methoxyacetic acid and 6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine.
- Reaction Conditions : The reaction is performed in an appropriate solvent (e.g., ethanol) at elevated temperatures.
- Purification : The product is purified using recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar thiazolo[3,2-a]pyrimidine structures exhibit significant antibacterial properties. For instance:
| Compound | Activity (MIC mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.004 - 0.03 | En. cloacae |
| Compound B | 0.008 - 0.06 | E. coli |
| N-(3-(6,7-dimethyl... | TBD | TBD |
Studies have shown that N-(3-(6,7-dimethyl... exhibits activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through caspase activation pathways.
-
Cell Lines Tested :
- 4T1 (mouse breast cancer)
- HT29 (human colon cancer)
-
Mechanism of Action :
- Induction of apoptosis via caspase-3 activation.
- Inhibition of cell proliferation in a dose-dependent manner.
Case Studies
- Study on Anticancer Effects : A study published in Cancer Research demonstrated that derivatives similar to N-(3-(6,7-dimethyl...) effectively inhibited tumor growth in xenograft models .
- Antibacterial Efficacy : A comparative study highlighted that compounds derived from thiazolo[3,2-a]pyrimidines showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
The biological activity of N-(3-(6,7-dimethyl...) can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may modulate receptors associated with inflammatory responses or apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
